rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
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Overview
Description
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate: is a complex organic compound with the molecular formula C14H25NO3. This compound is characterized by its unique decahydroquinoline structure, which includes a hydroxyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the decahydroquinoline core, followed by the introduction of the hydroxyl group and the tert-butyl ester. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups present in the molecule, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the decahydroquinoline ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ester can produce an alcohol .
Scientific Research Applications
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: Researchers study this compound for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in the development of new medications. Its ability to interact with specific molecular targets could lead to the discovery of new treatments for various diseases.
Mechanism of Action
The mechanism of action of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate can be compared to other similar compounds, such as:
tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate: This compound lacks the racemic mixture, which may affect its biological activity and chemical properties.
tert-butyl (4aR,7S,8aS)-7-hydroxy-octahydroquinoline-1-carboxylate: This compound has a similar structure but with fewer hydrogen atoms, which can influence its reactivity and stability.
tert-butyl (4aR,7S,8aS)-7-hydroxy-hexahydroquinoline-1-carboxylate: This compound has an even simpler structure, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
2490155-00-3 |
---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.4 |
Purity |
0 |
Origin of Product |
United States |
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